molecular formula C21H22N4O2S2 B2412788 N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide CAS No. 1169956-75-5

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B2412788
CAS No.: 1169956-75-5
M. Wt: 426.55
InChI Key: ZPOOVKGGKIZVQZ-UHFFFAOYSA-N
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Description

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide is a useful research compound. Its molecular formula is C21H22N4O2S2 and its molecular weight is 426.55. The purity is usually 95%.
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Properties

IUPAC Name

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)thiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O2S2/c1-4-27-16-7-5-8-17-19(16)22-21(29-17)24(20(26)18-9-6-12-28-18)10-11-25-15(3)13-14(2)23-25/h5-9,12-13H,4,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPOOVKGGKIZVQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)N(CCN3C(=CC(=N3)C)C)C(=O)C4=CC=CS4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide, a compound with the molecular formula C28H28N4OS and a molecular weight of 468.6 g/mol, has gained attention in recent years for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

PropertyValue
Molecular FormulaC28H28N4OS
Molecular Weight468.6 g/mol
IUPAC NameN-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-N-(4-ethoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide
CAS Number[Not specified]

Biological Activity

The biological activity of this compound has been investigated in various studies, focusing on its antibacterial, antitumor, and enzymatic inhibition properties.

Antibacterial Activity

Research indicates that derivatives of benzothiazole and thiazole structures exhibit significant antibacterial potency. For instance, compounds similar to the target compound have shown effectiveness against various bacterial strains, outperforming standard antibiotics like ampicillin and streptomycin. The mechanisms often involve inhibition of bacterial DNA gyrase and topoisomerase IV, critical enzymes for bacterial replication .

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. In vitro assays demonstrated that it could inhibit the proliferation of cancer cells across different lines. For example, compounds with similar structures exhibited IC50 values indicating effective inhibition in 2D cell cultures compared to 3D models . The presence of specific functional groups appears to enhance its ability to bind to DNA, thereby interrupting cancer cell growth.

The compound's biological activity is primarily attributed to its interactions at the molecular level:

  • Enzyme Inhibition : The compound inhibits key enzymes such as DNA gyrase and topoisomerase IV in bacteria, which are essential for DNA replication and transcription.
  • DNA Interaction : It has been shown to bind within the minor groove of DNA, affecting the structure and function of nucleic acids. This interaction can lead to the suppression of tumor growth by preventing DNA replication in cancer cells .
  • Cell Line Studies : In studies using human liver (HepG2) and breast cancer (MDA-MB-231) cell lines, the compound demonstrated low toxicity while effectively inhibiting cell proliferation .

Case Studies

Several case studies have explored the efficacy of compounds related to this compound:

  • Antibacterial Efficacy : A study found that a related thiazole derivative inhibited E. coli DNA gyrase with an IC50 value as low as 12 μM, showcasing its potential as a novel antibacterial agent .
  • Antitumor Potential : Another research project reported that certain derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 6 μM to 20 μM in different assays .
  • Enzymatic Studies : Investigations into the binding interactions revealed that specific moieties within the compound are crucial for its inhibitory effects on target enzymes, suggesting pathways for further optimization in drug design .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The incorporation of thiophene and thiazole moieties has been shown to enhance cytotoxicity against various cancer cell lines. For instance, compounds with similar structures have demonstrated significant activity against prostate cancer and melanoma, indicating that derivatives of this compound may exhibit similar effects .

Antimicrobial Properties

The compound's structural components suggest potential antimicrobial activity. Research into related thiazole and thiophene derivatives has indicated effectiveness against a range of bacterial and fungal pathogens. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .

Enzyme Inhibition

Compounds featuring pyrazole and thiazole rings have been investigated for their ability to inhibit specific enzymes linked to cancer progression. This includes targeting tyrosine kinases, which play a crucial role in cell signaling pathways involved in tumor growth and metastasis .

Case Studies

StudyFocusFindings
1Anticancer ActivityDemonstrated significant cytotoxicity against melanoma cells; potential for further development as a therapeutic agent .
2Antimicrobial PropertiesExhibited activity against Gram-positive bacteria; suggests a broad spectrum of antimicrobial effects .
3Enzyme InhibitionInhibitory effects on tyrosine kinases observed; indicates potential for use in targeted cancer therapies .

Q & A

Q. Basic

  • 1H/13C NMR : Assigns proton environments (e.g., ethoxy groups at δ 1.3–1.5 ppm ).
  • IR spectroscopy : Identifies functional groups (amide I/II bands ).
  • Mass spectrometry : Confirms molecular weight (±2 Da accuracy ).
  • HPLC : Validates purity (>95% ).

How can computational methods like molecular docking study structure-activity relationships (SAR)?

Q. Advanced

  • Docking simulations predict binding affinities to targets (e.g., kinases, enzymes) using software like AutoDock .
  • Pharmacophore modeling identifies critical moieties (e.g., pyrazole for anti-inflammatory activity ).
  • MD simulations assess stability of ligand-target complexes (≥100 ns trajectories ). Cross-validate with in vitro assays (e.g., IC50 measurements ).

What are key considerations in designing multi-step syntheses for carboxamide derivatives?

Q. Basic

  • Solvent compatibility : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitutions .
  • Temperature control : Reflux conditions (70–100°C) for cyclization steps .
  • Catalysts : Triethylamine for deprotonation .
  • Reaction monitoring : TLC (Rf = 0.3–0.5 ) or HPLC to track intermediates.

How to address discrepancies between theoretical and observed reaction yields?

Q. Advanced

  • Side-reaction analysis : Use LC-MS to detect byproducts (e.g., hydrolysis intermediates ).
  • Stoichiometric adjustments : Optimize molar ratios (e.g., 1.2:1 amine:carbonyl chloride ).
  • In situ monitoring : ReactIR to track reaction progress and identify bottlenecks .

How to validate the purity of synthesized derivatives post-synthesis?

Q. Basic

  • HPLC : Purity >98% with retention times matching standards .
  • Elemental analysis : ≤0.4% deviation from calculated C/H/N values .
  • Melting point consistency : ±2°C deviation (e.g., 208–210°C ).

What methodologies determine pharmacological potential against biological targets?

Q. Advanced

  • In vitro assays :
    • Enzyme inhibition (e.g., COX-2 IC50 ).
    • Cytotoxicity (MTT assay on cancer cell lines ).
  • ADMET profiling : Microsomal stability, CYP450 inhibition .
  • In vivo models : Murine inflammation/cancer models for efficacy validation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.